Cetirizine N-oxide
Overview
Description
Cetirizine N-oxide is an oxidative degradation product of the histamine H1 receptor antagonist cetirizine . It is not intended for medicinal, household, or other uses .
Synthesis Analysis
Cetirizine N-oxide is formed when cetirizine, formulated in a polyethylene glycol (PEG)-containing matrix, is subjected to forced degradation conditions in the pH range from 3 to 10 . The degradation of cetirizine in PEG arises from the reaction between the drug and the reactive peroxide intermediates such as peroxyl radicals formed through oxidation of PEG .Molecular Structure Analysis
The molecular formula of Cetirizine N-oxide is C21H25ClN2O4 . Its average mass is 404.887 Da and its monoisotopic mass is 404.150299 Da .Chemical Reactions Analysis
The stoichiometry of the reaction was found that one mole of oxidant is consumed for oxidation of three moles of cetirizine hydrochloride and the product found is cetirizine N-oxide .Physical And Chemical Properties Analysis
The molecular formula of Cetirizine N-oxide is C21H25ClN2O4 . Its average mass is 404.887 Da and its monoisotopic mass is 404.150299 Da .Scientific Research Applications
- Summary of the Application : Cetirizine N-oxide is a degradation product of cetirizine, an active component of ZYRTEC® tablets and syrup, used for the treatment of allergy symptoms . The study aimed to isolate and analyze this degradation product formed within a PEG-containing formulation and to elucidate the mechanism of oxidation of cetirizine .
- Methods of Application or Experimental Procedures : Cetirizine, formulated in a PEG-containing matrix, was subjected to forced degradation conditions in the pH range from 3 to 10, and the product was analyzed by HPLC and LC-MS/MS . Additionally, pure cetirizine was subjected to selective oxidization by hydrogen peroxide and sodium percarbonate .
- Results or Outcomes : The oxidation process was investigated to model the degradation of cetirizine in a PEG-containing formulation . The site of oxidation was proposed based on the correlation of the results of forced degradation with the ionization scheme of cetirizine . The finding was verified by spiking the cetirizine degradation sample with a cetirizine N-oxide reference standard . The degradation of cetirizine in polyethylene glycol arose from the reaction between the drug and the reactive peroxide intermediates such as peroxyl radicals formed through oxidation of PEG . The oxidation product was identified as cetirizine N-oxide .
Safety And Hazards
Cetirizine N-oxide is not intended for medicinal, household, or other uses . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .
Future Directions
properties
IUPAC Name |
2-[2-[4-[(4-chlorophenyl)-phenylmethyl]-1-oxidopiperazin-1-ium-1-yl]ethoxy]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O4/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)23-10-12-24(27,13-11-23)14-15-28-16-20(25)26/h1-9,21H,10-16H2,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDOUUOLLFEMJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+](CCN1C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)(CCOCC(=O)O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90891484 | |
Record name | Cetirizine N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90891484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cetirizine N-oxide | |
CAS RN |
1076199-80-8 | |
Record name | 2-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-oxido-1-piperazinyl]ethoxy]acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1076199-80-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cetirizine N-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1076199808 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cetirizine N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90891484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CETIRIZINE N-OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GU9Z3NRN9V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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